molecular formula C14H14N2O B1604089 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate CAS No. 308134-34-1

4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate

Cat. No. B1604089
M. Wt: 226.27 g/mol
InChI Key: LSNPHXIRAJPVSN-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,10-phenanthroline hydrate, also known as 4,7-DM-1,10-phenanthroline, is an important organic compound used for a variety of applications in scientific research. It is a colorless crystalline solid that is soluble in water and organic solvents, and is widely used as a ligand in coordination chemistry. Additionally, it has been used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a fluorescent probe in biochemistry and molecular biology.

Scientific Research Applications

DNA Binding and Biological Activity

4,7-Dimethyl-1,10-phenanthroline (4,7-Me2phen) shows significant activity in DNA binding and biological studies. It forms complexes with platinum(II) that exhibit varying cytotoxicities against leukemia cell lines, indicating potential in cancer research. These complexes demonstrate the ability to intercalate DNA, as shown through studies involving circular dichroism spectroscopy and two-dimensional NMR spectroscopy (Brodie, Collins, & Aldrich-Wright, 2004).

Electrochemical and Spectroscopic Characterization

Research on the synthesis and electrochemical properties of 4,7-dimethyl-1,10-phenanthroline derivatives has been conducted. This includes studies on their reduction and oxidation potentials and molecular orbital distributions, which are crucial for understanding their potential applications in various fields like material science and electronics (Nycz et al., 2019).

Surfactant Interaction and Distribution Thermodynamics

The distribution thermodynamics of 4,7-dimethyl-1,10-phenanthroline in surfactant solutions, specifically with Triton X-100 micelles, have been examined. Such studies are significant in understanding the behavior of these compounds in heterogeneous systems, which could have implications in pharmaceutical and cosmetic applications (Kanzaki et al., 2001).

Application in Catalysis

4,7-Dimethyl-1,10-phenanthroline has been identified as an efficient ligand for copper-catalyzed N-arylation of imidazoles. This showcases its role in facilitating chemical reactions, which could be beneficial in synthetic chemistry and industrial processes (Altman & Buchwald, 2006).

Photophysical Properties and Biological Labeling

Studies on rhenium(I) polypyridine maleimide complexes, including those with 4,7-dimethyl-1,10-phenanthroline, reveal their significant photophysical properties. These complexes are used as luminescent labels for biological molecules, indicating their application in bioimaging and diagnostics (Lo et al., 2002).

Mediator Role in Biochemical Sensors

4,7-Dimethyl-1,10-phenanthroline complexes of osmium have been evaluated for their role as electron transfer mediators in glucose oxidase, highlighting their potential application in biosensors and analytical devices (Zhang et al., 2000).

properties

IUPAC Name

4,7-dimethyl-1,10-phenanthroline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.H2O/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13;/h3-8H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNPHXIRAJPVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639873
Record name 4,7-Dimethyl-1,10-phenanthroline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate

CAS RN

308134-34-1
Record name 4,7-Dimethyl-1,10-phenanthroline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dimethyl-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CE Hedrick, MW Lerner - Annual Progress Report for the Period …, 1968 - books.google.com
A titrimetric method¹, 2 of determining uranium involving the reduction of uranium (VI) to uranium (IV) by iron (II) in strong phosphoric acid, selective oxidation of the excess iron (II) by …
Number of citations: 3 books.google.com

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